

Practical Guide to Nucleophilic Aromatic Substitution with 6-Chloro-5-methylnicotinaldehyde

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Compound of Interest

Compound Name: 6-Chloro-5-methylnicotinaldehyde

Cat. No.: B067590

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

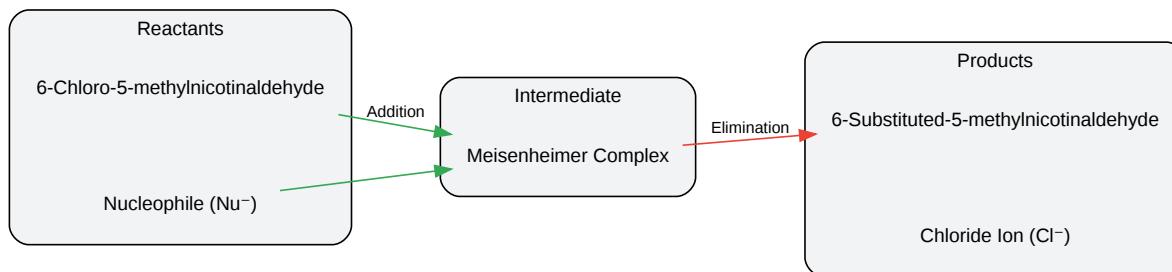
Introduction

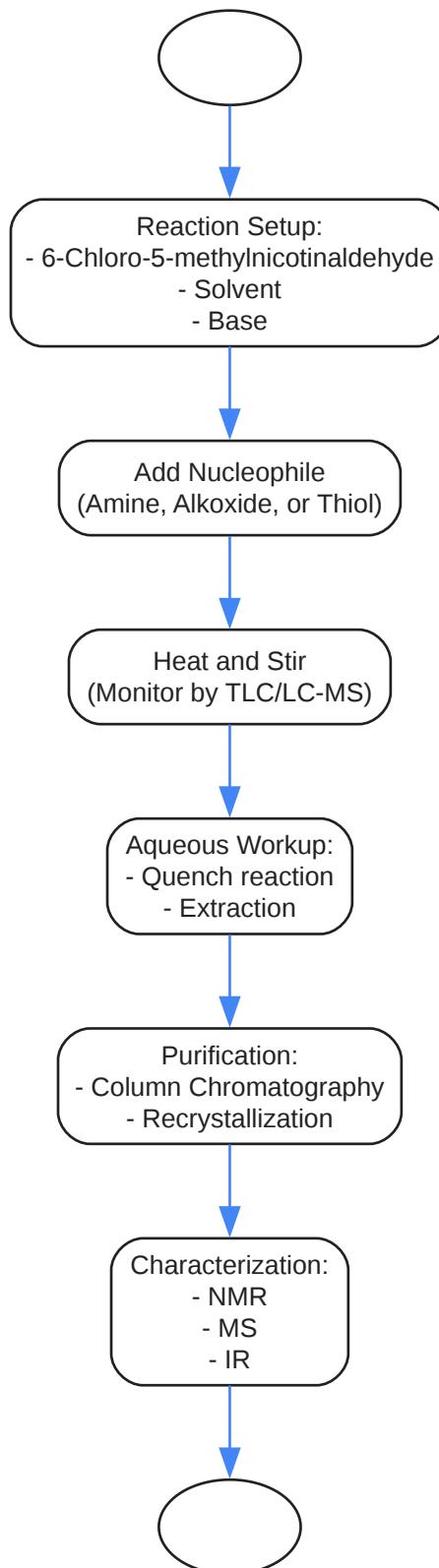
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the introduction of a wide array of functional groups onto aromatic rings. This guide focuses on the practical application of SNAr reactions using **6-Chloro-5-methylnicotinaldehyde**, a versatile heterocyclic building block. The presence of the electron-withdrawing aldehyde group and the nitrogen atom within the pyridine ring activates the C6 position for nucleophilic attack, facilitating the displacement of the chloro leaving group. This reactivity makes **6-Chloro-5-methylnicotinaldehyde** a valuable precursor for the synthesis of novel substituted pyridines with potential applications in medicinal chemistry and materials science. Derivatives of similar 6-chloropyridine compounds have shown promise as kinase inhibitors, highlighting the importance of this scaffold in drug discovery.^{[1][2][3]}

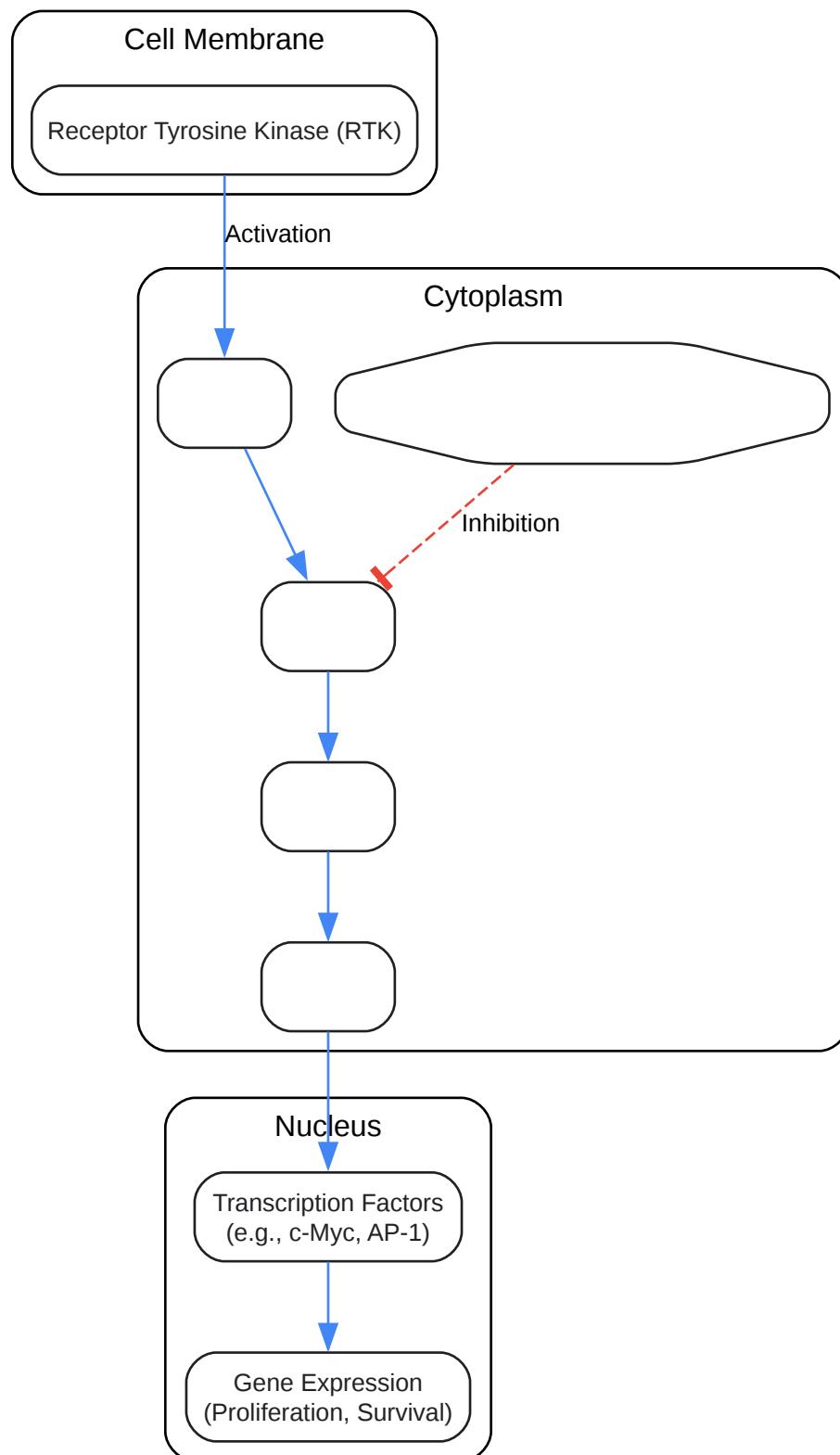
This document provides detailed experimental protocols, quantitative data for reactions with various nucleophiles, and visual diagrams to illustrate the reaction mechanism and experimental workflow.

General Reaction Mechanism

The nucleophilic aromatic substitution of **6-Chloro-5-methylnicotinaldehyde** proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored through the elimination of the chloride leaving group, yielding the substituted product.







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References

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